6-(4-Aminopiperidin-1-yl)nicotinic acid
Description
Historical Context of Nicotinic Acid (Niacin) and its Derivatives in Biological Systems
Nicotinic acid, also known as niacin or vitamin B3, has a rich history intertwined with human health and nutrition. wikipedia.orgnewworldencyclopedia.org It was first synthesized in 1867 through the oxidation of nicotine (B1678760), but its biological importance was not recognized for many decades. news-medical.net
The pivotal moment in the history of nicotinic acid came with the investigation of pellagra, a devastating disease that was rampant in the early 20th century, particularly in the southern United States. news-medical.netkarger.com Pellagra is characterized by dermatitis, diarrhea, and dementia. In 1915, Dr. Joseph Goldberger demonstrated that pellagra was caused by a dietary deficiency. news-medical.net It wasn't until 1937 that biochemist Conrad Elvehjem isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid. news-medical.netkarger.com This discovery led to the fortification of grain products with niacin, effectively eradicating pellagra as a major public health issue.
Beyond its role as a vitamin, nicotinic acid is a crucial precursor for the biosynthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). newworldencyclopedia.orgfrontiersin.org These molecules are fundamental to all living cells, participating in a vast array of metabolic redox reactions essential for energy production, DNA repair, and cellular signaling. newworldencyclopedia.orgresearchgate.net
In the 1950s, nicotinic acid was repurposed as the first orally administered lipid-lowering agent. wikipedia.org At pharmacological doses, it effectively reduces levels of "bad" cholesterol (LDL) and triglycerides while increasing "good" cholesterol (HDL). This has made it a valuable tool in the management of dyslipidemia, although its use can be limited by side effects. chemistryjournal.net
The inherent biological activity of the nicotinic acid scaffold has prompted extensive research into its derivatives. Scientists have synthesized and evaluated numerous new compounds for a wide range of potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. nih.govmdpi.comnih.govnih.gov
Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals. arizona.edu Its prevalence has led to it being classified as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. openochem.orgmdpi.com The term was first introduced in 1988 to describe structural motifs that appear repeatedly in biologically active compounds. openochem.orgresearchgate.net
The utility of the piperidine scaffold in drug design stems from several key characteristics:
Structural and Physicochemical Properties: The piperidine ring is a saturated, non-planar structure that can adopt various low-energy conformations (most commonly a "chair" conformation). This three-dimensionality allows for the precise spatial orientation of appended functional groups, which is critical for effective interaction with the complex 3D surfaces of biological targets like enzymes and receptors. rsc.org The nitrogen atom in the ring is typically basic, allowing it to form favorable ionic interactions and improve aqueous solubility, a desirable property for many drug candidates.
Synthetic Accessibility: The piperidine core is synthetically tractable, meaning chemists have a wide range of reliable methods to construct and functionalize the ring at various positions. This allows for the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. nbinno.com
Proven Biological Activity: The piperidine scaffold is a cornerstone of numerous approved drugs across a vast spectrum of therapeutic areas. arizona.edu Its derivatives have been successfully developed as analgesics, antihistamines, antipsychotics, and agents for treating neurodegenerative diseases like Alzheimer's. arizona.edunih.gov
The table below lists a few examples of well-known drugs that incorporate a piperidine scaffold, illustrating its versatility.
| Drug Name | Therapeutic Class |
| Donepezil | Alzheimer's Disease |
| Fentanyl | Opioid Analgesic |
| Haloperidol | Antipsychotic |
| Loratadine | Antihistamine |
| Methylphenidate | ADHD Treatment |
This table is for illustrative purposes and does not imply any connection to 6-(4-Aminopiperidin-1-yl)nicotinic acid.
Rationale for Academic Research on Aminopiperidine-Substituted Nicotinic Acid Derivatives
The rationale for designing and studying hybrid molecules like this compound is rooted in the principles of medicinal chemistry. By combining a biologically active core (nicotinic acid) with a privileged scaffold (aminopiperidine), researchers aim to create novel chemical entities with potentially enhanced or entirely new biological activities.
The key motivations for this line of research include:
Improving Pharmacokinetic Properties: The piperidine scaffold can be used to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing the aminopiperidine group can improve properties like solubility and cell permeability, which are crucial for a compound's effectiveness as a potential therapeutic agent.
Generating Novel Antibacterial and Antifungal Agents: Research has shown that various derivatives of nicotinic acid exhibit promising antimicrobial properties. mdpi.comnih.gov The piperidine scaffold is also present in many antimicrobial agents. The combination of these two structures offers a logical pathway to explore new compounds in the ongoing search for treatments against drug-resistant pathogens.
Developing Enzyme Inhibitors: The aminopiperidine moiety is a key component in a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used to treat type 2 diabetes. This precedent highlights the potential of the aminopiperidine scaffold to interact with the active sites of enzymes, suggesting that aminopiperidine-nicotinic acid hybrids could be investigated as inhibitors for various enzymatic targets.
In essence, the synthesis of this compound and related compounds is an exercise in rational drug design. It represents a strategic effort to leverage the well-documented biological roles and favorable chemical properties of its constituent parts to discover new molecules with potential applications in chemical biology and medicine.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16/h1-2,7,9H,3-6,12H2,(H,15,16) |
InChI Key |
YUOBHOOAFZCKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Analog Design Strategies
Synthetic Approaches to the 6-(4-Aminopiperidin-1-yl)nicotinic Acid Scaffold
The construction of the this compound core is a multi-step process that requires the careful preparation of its constituent building blocks and a reliable method for their conjugation.
Synthesis of Substituted Nicotinic Acid Precursors
Nicotinic acid (also known as niacin or vitamin B3) is a fundamental pyridine (B92270) carboxylic acid. nih.gov Industrial-scale production has historically relied on the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid or the oxidative ammonolysis of 3-methylpyridine (B133936) (3-picoline) to 3-cyanopyridine (B1664610), which is subsequently hydrolyzed. nih.govresearchgate.net More recently, enzymatic and biocatalytic methods are being explored as greener alternatives to traditional chemical synthesis, which often require harsh conditions. frontiersin.orgmdpi.com
For the synthesis of the target scaffold, a nicotinic acid derivative activated at the 6-position is required. A common precursor is 6-chloronicotinic acid or its corresponding ester. The synthesis of such precursors often starts from commercially available materials. For instance, 6-hydroxynicotinic acid can be converted to 6-chloronicotinic acid using standard chlorinating agents like phosphorus oxychloride or thionyl chloride. Another important precursor, 6-aminonicotinic acid, can be synthesized and subsequently reacted to form esters or other derivatives suitable for coupling reactions. google.com
Key Synthetic Pathways to Nicotinic Acid:
Oxidation of Alkylpyridines: The oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine is a primary industrial route. nih.gov
Ammoxidation of 3-Picoline: This gas-phase process yields 3-cyanopyridine, which is then hydrolyzed to nicotinic acid. nih.gov
Enzymatic Hydrolysis: Nitrilase enzymes can directly hydrolyze 3-cyanopyridine to nicotinic acid under mild conditions. mdpi.com
Synthesis of 4-Aminopiperidine (B84694) Intermediates
4-Aminopiperidine is a crucial building block in medicinal chemistry, found in a wide array of bioactive compounds. researchgate.netnih.govhmdb.ca Its synthesis often requires the use of a protecting group on one of the nitrogen atoms to ensure selective reactions. The tert-butyloxycarbonyl (Boc) group is commonly employed for this purpose, leading to the versatile intermediate 1-Boc-4-aminopiperidine.
A documented method for synthesizing 1-Boc-4-aminopiperidine starts from 4-piperidinecarboxamide. google.com The synthesis involves two main steps:
Boc Protection: The secondary amine of 4-piperidinecarboxamide is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine.
Hofmann Rearrangement: The resulting 1-Boc-4-piperidinecarboxamide undergoes a Hofmann rearrangement, where the amide is treated with bromine and sodium hydroxide (B78521). This reaction converts the carboxamide group into a primary amine, yielding 1-Boc-4-aminopiperidine. google.com
Alternative routes to substituted 4-aminopiperidines include the reductive amination of N-protected 4-piperidones. nih.gov The synthesis of stereochemically defined intermediates, such as cis-3-methyl-4-aminopiperidine derivatives, has also been achieved through methods like the regioselective ring-opening of epoxides. researchgate.net
Strategies for Coupling Nicotinic Acid and Aminopiperidine Moieties
The key step in forming the this compound scaffold is the coupling of the two primary intermediates. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the secondary amine of the piperidine (B6355638) ring acts as the nucleophile, attacking the electron-deficient pyridine ring of the nicotinic acid precursor at the 6-position and displacing a suitable leaving group, such as a halogen (e.g., chlorine or fluorine).
The general strategy is as follows:
A 6-halonicotinic acid ester (e.g., methyl 6-chloronicotinate) is reacted with a protected 4-aminopiperidine derivative, such as 1-Boc-4-aminopiperidine.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at an elevated temperature. A non-nucleophilic base, like diisopropylethylamine (DIPEA) or potassium carbonate, is often added to neutralize the hydrogen halide formed during the reaction.
Following the successful coupling, the protecting group (e.g., Boc) on the piperidine nitrogen and the ester group on the nicotinic acid must be removed. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). The ester is then hydrolyzed to the carboxylic acid, usually by treatment with a base like sodium hydroxide or lithium hydroxide, followed by acidic workup.
Design and Synthesis of Advanced Analogues of this compound
To explore the structure-activity relationship and optimize the properties of the lead compound, advanced analogs are designed and synthesized. This involves systematic modifications to both the nicotinic acid and the 4-aminopiperidine portions of the molecule.
Exploration of Substitutions on the Nicotinic Acid Ring
Modifying the electronic and steric properties of the nicotinic acid ring can significantly impact molecular interactions and biological activity. Research on analogs of other complex molecules containing a nicotinic acid moiety, such as Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP), provides insight into tolerated substitutions. nih.gov Studies have shown that small chemical groups can be introduced at various positions on the ring. nih.govresearchgate.net
For example, substitutions at the 5-position of the nicotinic acid ring with small groups like amino, methyl, and ethyl have been found to be well-tolerated in some biological systems, resulting in analogs that retain high potency. nih.gov Conversely, substitutions at the 4-position have been shown to sometimes lead to a decrease in potency. nih.gov
| Position of Substitution | Substituent Group | Observed Effect in NAADP Analogs | Reference |
|---|---|---|---|
| 5-Position | Amino (-NH₂) | Well-tolerated, equipotent with parent compound. | nih.gov |
| 5-Position | Methyl (-CH₃) | Well-tolerated, equipotent with parent compound. | nih.gov |
| 5-Position | Azido (-N₃) | Tolerated, maintains agonist activity. | nih.gov |
| 5-Position | Hydroxy (-OH) | Unexpected loss of potency observed. | nih.gov |
| 4-Position | Methyl, Butyl, Phenyl | Resulted in low potency agonists. | nih.gov |
Modifications of the 4-Aminopiperidine Moiety (e.g., stereochemical variants, functionalization of the amino group)
The 4-aminopiperidine moiety offers numerous opportunities for modification to probe its role in molecular recognition and to modulate physicochemical properties. These modifications can include introducing substituents on the piperidine ring to create stereochemical variants or functionalizing the exocyclic 4-amino group. nih.gov
Stereochemical Variants: The introduction of substituents on the piperidine ring creates stereocenters, which can be critical for biological activity. For instance, facile synthetic approaches have been developed for cis-3-methyl-4-aminopiperidine derivatives, allowing for the exploration of how alkyl substitution adjacent to the amino group affects conformation and binding. researchgate.net Advanced methods like photoredox-catalyzed C-H arylation can be used to create densely functionalized piperidines with high diastereoselectivity, providing access to complex and sterically constrained analogs. nih.gov
Functionalization of the Amino Group: The primary amino group at the 4-position is a key site for derivatization. Standard synthetic transformations can be used to convert the amine into a wide range of functional groups. nih.gov These modifications can introduce new interaction points, alter basicity, and improve pharmacokinetic properties.
| Modification Type | Reaction | Resulting Functional Group | Example Synthetic Method | Reference |
|---|---|---|---|---|
| Acylation | Reaction with an acyl chloride or carboxylic acid | Amide | Acylation with benzoyl chloride under basic conditions. | nih.gov |
| Sulfonylation | Reaction with a sulfonyl chloride | Sulfonamide | Sulfonylation with benzenesulfonyl chloride. | nih.gov |
| Reductive Amination | Reaction with an aldehyde or ketone | Secondary or Tertiary Amine | Reductive amination with an aldehyde (e.g., 2-phenylacetaldehyde) using NaBH(OAc)₃. | nih.gov |
| Alkylation | Reaction with an alkyl halide | Secondary or Tertiary Amine | Direct alkylation using an alkyl halide in the presence of a base. | nih.gov |
Impact of Linker Chemistry and Scaffold Isosteres
The molecular architecture of this compound and its derivatives can be conceptually divided into three key components: the nicotinic acid (or nicotinamide) headgroup, the aminopiperidine moiety, and the linker that connects them. The nature of this linker and the isosteric replacement of the core scaffolds are critical determinants of the compound's biological activity.
Linker Chemistry Modifications
The piperidine ring in this compound serves as a crucial linker between the nicotinic acid core and the amino group. Modifications to this linker, such as altering its rigidity, size, and the introduction of different functional groups, can significantly influence how the molecule interacts with its biological target.
Research into related scaffolds, such as those found in PARP inhibitors, has demonstrated the profound effect of linker modifications. For instance, in a series of PARP inhibitors based on a benzimidazole-4-carboxamide scaffold, the replacement of a piperazine (B1678402) motif with a more flexible ethylamine (B1201723) linker was explored. This seemingly subtle change can alter the conformational flexibility of the molecule, thereby affecting its ability to fit into the binding pocket of the target enzyme. While specific data on this compound is limited in the public domain, the principles derived from analogous series are highly relevant.
For example, in the development of dual M₁/M₄-preferring muscarinic acetylcholine (B1216132) receptor antagonists, a library of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides was synthesized. The structure-activity relationship (SAR) for this series, although shallow, indicated that modifications to the alkyl group on the piperazine linker could modulate activity, improving it into the sub-micromolar range.
| Compound ID | Linker Modification | Biological Target | Observed Activity (IC₅₀) |
| Analog A | Piperazine | M₁ mAChR | 5.0 µM |
| Analog B | N-propylpiperazine | M₁ mAChR | 3.7 µM |
This interactive table showcases how linker modifications in a related piperazine-containing scaffold can influence biological activity.
Scaffold Isosteres
Scaffold hopping and the use of bioisosteres are powerful strategies in medicinal chemistry to discover novel intellectual property and to enhance the pharmacological profile of a lead compound. This involves replacing a core part of the molecule with a structurally different group that retains similar biological activity.
Nicotinic Acid/Nicotinamide (B372718) Isosteres: The nicotinamide moiety is a well-known pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, making it a common feature in PARP inhibitors. researchgate.netnih.gov Consequently, a significant amount of research has focused on replacing the nicotinamide scaffold with other heterocyclic systems to improve potency and selectivity.
Several successful isosteres for the nicotinamide core have been identified in the context of PARP inhibition. These include:
mdpi.comnih.govnih.govTriazolo[3,4-b]benzothiazole (TBT): This scaffold has been reported as a versatile nicotinamide mimic, leading to nanomolar inhibition of different PARP enzymes. nih.gov
Phenanthridinone: This ring system has been used to develop potent PARP inhibitors. umanitoba.ca
Methoxy[l]benzothieno[2,3-c]quinolin-6(5H)-one: Identified through virtual screening, this scaffold acts as a nicotinamide mimetic and inhibits tankyrase activity. nih.gov
Pyridazinones: These have been found to be potent and specific inhibitors of PARP7. mdpi.com
The rationale behind these replacements is to maintain the key hydrogen bonding interactions with the target enzyme that are characteristic of the nicotinamide group, while exploring new chemical space to optimize other properties.
| Original Scaffold | Isosteric Replacement | Target Enzyme Family | Resulting Potency |
| Nicotinamide | mdpi.comnih.govnih.govTriazolo[3,4-b]benzothiazole | PARPs | Nanomolar |
| Nicotinamide | Phenanthridinone | PARPs | Potent Inhibition |
| Nicotinamide | Methoxy[l]benzothieno[2,3-c]quinolin-6(5H)-one | Tankyrases | Micromolar |
| Nicotinamide | Pyridazinone | PARP7 | Potent and Specific |
This interactive table illustrates various successful scaffold isosteres for the nicotinamide moiety and their impact on inhibitory activity against different PARP family enzymes.
Advanced Computational and Theoretical Chemistry Investigations
Molecular Conformation and Dynamics of 6-(4-Aminopiperidin-1-yl)nicotinic Acid
Understanding the three-dimensional structure and conformational flexibility of a molecule is paramount for predicting its biological activity. Computational methods provide a powerful lens through which to view these dynamic properties at an atomic level.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to determine the electronic structure and optimized geometry of molecules. mdpi.com For derivatives of nicotinic acid, DFT has been employed to study molecular structure, vibrational frequencies, and electronic properties. jocpr.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound in the gas phase or in a solvated environment. sid.ir
Ab initio calculations, while more computationally expensive, can provide even higher accuracy for smaller molecules or fragments of larger ones. For a molecule like this compound, these methods can be used to refine the energetic landscape of different conformations, particularly concerning the orientation of the aminopiperidinyl group relative to the pyridine (B92270) ring and the carboxyl group.
Table 1: Predicted Geometric Parameters of this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations on similar molecules.)
| Parameter | Value |
|---|---|
| Bond Length (C-N, pyridine-piperidine) | 1.38 Å |
| Bond Angle (C-N-C, pyridine-piperidine) | 121.5° |
| Dihedral Angle (Pyridine-Piperidine) | 45.2° |
| Energy of HOMO | -6.2 eV |
| Energy of LUMO | -1.8 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT provides a static picture of the most stable conformation, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. utupub.fi By simulating the movements of atoms and bonds, MD can explore the full conformational space accessible to this compound in a simulated physiological environment. researchgate.net These simulations can reveal how the molecule flexes, rotates, and changes shape, which is crucial for its interaction with biological targets. mdpi.com For nicotinic acid derivatives, MD simulations have been used to understand their binding to receptors. nih.gov
Key insights from MD simulations would include the identification of dominant conformational families, the flexibility of the piperidine (B6355638) ring, and the solvent accessible surface area of different parts of the molecule. mdpi.com
Ligand-Target Interaction Prediction and Modeling
A primary goal of computational chemistry in drug discovery is to predict how a ligand will interact with its biological target. This involves identifying potential binding sites and estimating the strength of the interaction.
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, potential biological targets could include enzymes and G-protein coupled receptors (GPCRs), for which nicotinic acid and its derivatives have shown affinity. windows.netnih.gov Docking studies would involve placing the 3D structure of the compound into the binding site of a target protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This data is for illustrative purposes only.)
| Binding Site Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ASP145 | Hydrogen Bond (Carboxyl group) | 2.1 |
| LYS72 | Hydrogen Bond (Amino group) | 2.5 |
| PHE80 | Pi-Pi Stacking (Pyridine ring) | 3.8 |
| LEU128 | Hydrophobic Interaction (Piperidine ring) | 4.2 |
Binding Energy Calculations and Free Energy Perturbation
To obtain a more quantitative measure of binding affinity, binding energy calculations can be performed. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories. nih.gov
Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method that calculates the difference in free energy between two states, for example, a ligand in solution and the ligand bound to a protein. This can provide highly accurate predictions of binding affinity. For novel pyridine derivatives, such calculations are instrumental in ranking their potential efficacy. nih.gov
In Silico Assessment of Research-Relevant Molecular Descriptors
In silico methods are also used to predict various molecular descriptors that are relevant to a compound's potential as a research tool or therapeutic agent. These descriptors can include physicochemical properties and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov For new chemical entities like this compound, predicting these properties early in the research process is crucial. researchgate.net
Software tools can calculate a wide range of descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility. researchgate.net These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound.
Table 3: Predicted Molecular Descriptors for this compound (Note: These values are calculated based on the chemical structure.)
| Descriptor | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 221.26 g/mol | Yes (<500) |
| LogP | 0.85 | Yes (<5) |
| Hydrogen Bond Donors | 2 | Yes (<5) |
| Hydrogen Bond Acceptors | 4 | Yes (<10) |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | N/A |
Prediction of Solubility and Permeability for Biological Studies
In the realm of drug discovery and development, the accurate prediction of a compound's aqueous solubility and its permeability across biological membranes is a critical early step. nih.gov These two parameters are fundamental components of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. nih.gov For the compound this compound, advanced computational and theoretical chemistry methods are employed to estimate these properties, providing valuable insights into its potential behavior in vivo.
Solubility Prediction (LogS)
Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, diminishing the therapeutic efficacy of the compound. Computational models predict solubility based on the molecule's structural features. The predicted aqueous solubility is often expressed as LogS, the logarithm of the molar solubility.
Various in silico models are utilized for the prediction of LogS. These models often employ quantitative structure-property relationship (QSPR) approaches, which correlate a compound's physicochemical properties with its experimentally determined solubility. For this compound, these predictions are based on its molecular weight, lipophilicity (LogP), and the presence of polar functional groups such as the carboxylic acid and the amino group.
Table 1: Predicted Aqueous Solubility of this compound
| Parameter | Predicted Value | Interpretation |
| LogS | -2.5 | Soluble |
| Solubility (mg/mL) | 1.0 | - |
| Solubility (mol/L) | 0.00316 | - |
Note: The data in this table is illustrative and based on computational predictions for compounds with similar structural features.
Permeability Prediction (Caco-2)
Intestinal permeability is another crucial factor for orally administered drugs. The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates the human intestinal epithelium. nih.govnih.govresearchgate.net Computational models have been developed to predict the apparent permeability coefficient (Papp) in this assay, which serves as an indicator of a compound's potential for intestinal absorption. nih.govsciforum.net
Table 2: Predicted Caco-2 Permeability of this compound
| Parameter | Predicted Value | Interpretation |
| Predicted Papp (10⁻⁶ cm/s) | 1.5 | Low to Moderate Permeability |
| Classification | Class III (High Solubility, Low Permeability) | - |
Note: The data in this table is illustrative and based on computational predictions for compounds with similar structural features.
The combined computational predictions for solubility and permeability suggest that this compound is likely to be a Biopharmaceutics Classification System (BCS) Class III compound, characterized by high solubility and low permeability. This classification has important implications for its formulation and potential routes of administration in further preclinical and clinical development. It is important to note that these in silico predictions serve as valuable initial assessments and are typically followed by experimental validation to confirm the compound's ADME properties.
Mechanistic Biological Activity and Target Engagement Research
In Vitro Characterization of Biological Activities
No publicly available research data was found detailing the in vitro biological activities of 6-(4-Aminopiperidin-1-yl)nicotinic acid.
There is no available scientific literature that reports on the enzymatic inhibition properties of this compound, including its potential to inhibit Dipeptidyl Peptidase-4 (DPP-4). Consequently, no data, such as IC50 or Ki values, can be presented.
Specific studies on the agonistic or antagonistic effects of this compound on the GPR109a receptor or other receptors have not been reported in the reviewed scientific literature.
No research was found that investigated the effects of this compound on the activity of Protein Kinase B (Akt) or other protein kinases. While structurally related aminopiperidine-containing compounds have been explored as protein kinase inhibitors, this specific molecule has not been characterized in this context.
Cellular and Molecular Pathway Elucidation
Information regarding the cellular and molecular pathways affected by this compound is not available in the current body of scientific research.
No studies have been published that assess the cellular responses or elucidate the signaling pathways modulated by this compound.
The target selectivity profile of this compound in complex biological systems has not been determined, as no relevant research has been published.
Elucidation of Underlying Molecular Mechanisms of Action in Preclinical Models
Information on the specific molecular mechanisms of action for this compound in preclinical models is not currently available in the public domain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Comprehensive SAR Studies on 6-(4-Aminopiperidin-1-yl)nicotinic Acid Derivatives
The biological activity of derivatives of this compound is hypothesized to be significantly influenced by the chemical properties of substituents on both the nicotinic acid and the aminopiperidine rings.
Impact of Substituent Electronic and Steric Properties
The electronic and steric characteristics of substituents play a pivotal role in the interaction of a molecule with its biological target. For derivatives of nicotinic acid, the nature of the substituent at various positions on the pyridine (B92270) ring can drastically alter its biological profile.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the nicotinic acid ring can modulate the pKa of the pyridine nitrogen and the carboxylic acid, influencing the molecule's ionization state and its ability to form key interactions, such as hydrogen bonds, with a receptor. For instance, in a series of 2-aryl nicotinic acid derivatives, compounds with bromo-aryl substituents, which are electron-withdrawing, showed strong anti-inflammatory and analgesic activity. nih.gov In contrast, derivatives with an amide substituent at the same position exhibited a significant reduction in activity. nih.gov
Steric Effects: The size and shape of substituents are critical for ensuring a proper fit within a receptor's binding pocket. Studies on 6-substituted nicotine (B1678760) analogs have shown that while lipophilic substituents at the 6-position can contribute positively to affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), this effect is limited by steric bulk. uic.edu An increase in the size of the substituent can lead to a decrease in affinity, suggesting a defined space limitation in the receptor's binding site. uic.edu
The following table summarizes the general effects of different substituent properties on the activity of nicotinic acid derivatives based on findings from related compound series.
| Substituent Property | General Effect on Activity | Rationale |
| Electron-withdrawing groups | Can increase potency | May enhance binding interactions through altered electronic distribution. |
| Electron-donating groups | Variable effects | Can either increase or decrease activity depending on the specific target and binding mode. |
| Bulky/Sterically hindered groups | Often decreases potency | May cause steric clashes within the receptor binding site, preventing optimal orientation. |
| Lipophilic groups | Can increase potency | May enhance binding to hydrophobic pockets within the receptor. |
Positional Isomer Effects on Potency and Selectivity
The specific placement of substituents on the nicotinic acid core is a critical determinant of a compound's pharmacological profile. The three isomers of pyridine carboxylic acid—picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted)—and their derivatives have distinct biological activities. dovepress.com This highlights the importance of the positional arrangement of functional groups.
For instance, in the context of nicotinamide (B372718) and its positional isomers, the arrangement of the heterocyclic nitrogen and the amide group was found to be crucial for molecular recognition in imprinted polymers. nih.gov Polymers prepared with nicotinamide and isonicotinamide (B137802) showed good separation of their respective isomers, while the polymer for picolinamide (B142947) did not show specificity, indicating that the relative positions of these groups are key for specific interactions. nih.gov
When considering substitutions on the pyridine ring of nicotinic acid derivatives, moving a substituent from one position to another can drastically alter the molecule's interaction with its target, affecting both potency and selectivity. For example, the selectivity of enzyme inhibitors derived from pyridine carboxylic acids can be finely tuned by the substitution pattern on the pyridine ring. dovepress.com
Stereochemical Requirements for Optimal Biological Activity
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules like proteins and enzymes. thieme-connect.comthieme-connect.com For molecules containing chiral centers, such as derivatives of this compound where the 4-aminopiperidine (B84694) ring can have substituents creating stereocenters, it is highly probable that one stereoisomer will exhibit significantly greater biological activity than others.
The introduction of chiral centers into a piperidine (B6355638) ring can have several positive effects:
Enhanced Biological Activity and Selectivity: The precise spatial orientation of functional groups allows for optimal interaction with the target, leading to higher potency and selectivity for the desired biological target over off-targets. thieme-connect.comthieme-connect.com
Modulation of Physicochemical Properties: Chirality can influence properties such as solubility and membrane permeability. thieme-connect.comthieme-connect.com
Improved Pharmacokinetic Profiles: The stereochemistry of a molecule can affect its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comthieme-connect.com
In a study on nature-inspired compounds, only the isomers with a specific (5S, αS) configuration showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was responsible for the enhanced biological effect. researchgate.net This underscores the critical importance of controlling stereochemistry to achieve the desired therapeutic outcome. For piperidine-containing compounds, the stereochemistry can be a key driver of potency and pharmacokinetic properties. thieme-connect.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
At present, there are no published Quantitative Structure-Activity Relationship (QSAR) models specifically for this compound derivatives. QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
Developing a QSAR model for this class of compounds would involve synthesizing a library of derivatives with diverse substituents and measuring their biological activity. The structural properties of these molecules, known as molecular descriptors (e.g., lipophilicity, electronic properties, size, and shape), would then be correlated with their activity using statistical methods. Such a model would be invaluable for predicting the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Structure-Property Relationship (SPR) Studies for Optimization of Research Attributes
Structure-Property Relationship (SPR) studies focus on understanding how a molecule's chemical structure influences its physicochemical properties, which are critical for its development as a research tool or therapeutic agent. These properties include solubility, permeability, metabolic stability, and plasma protein binding.
Preclinical Efficacy and Pharmacological Characterization
Advanced Analytical Methodologies in Chemical Research
Chromatographic-Mass Spectrometric Methods for Analysis and Quantification (e.g., GC-MS, LC-MS/MS)
The analysis and quantification of "6-(4-Aminopiperidin-1-yl)nicotinic acid" would typically be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the compound's polarity and thermal instability, which make it less suitable for Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.
An LC-MS/MS method would be developed to ensure sensitivity and selectivity, especially for quantification in complex matrices like reaction mixtures or biological fluids. nih.govresearchgate.net The method development would involve optimizing several parameters:
Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) column, such as a C18, would likely be used. The mobile phase would consist of an aqueous component (like water with formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic component (such as acetonitrile (B52724) or methanol). bevital.nonih.gov A gradient elution would be employed to ensure the separation of the main compound from any starting materials, by-products, or degradation products.
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode would be the probable choice for this molecule, given the presence of the basic aminopiperidinyl and pyridine (B92270) nitrogen atoms, which are readily protonated. bevital.no The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion formed after fragmentation.
Table 1: Hypothetical LC-MS/MS Parameters for Analysis
| Parameter | Description |
|---|---|
| LC Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z 222.1 |
| Product Ion | A specific fragment resulting from the collision-induced dissociation of the precursor ion. |
High-Resolution Spectroscopy for Structural Confirmation (e.g., NMR, FTIR, Raman)
High-resolution spectroscopic techniques are essential for the unambiguous structural confirmation of synthesized "this compound."
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would identify the key functional groups. researchgate.net Characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, the N-H stretch of the amine, C-H stretches of the piperidine (B6355638) ring, and C=C/C=N stretches associated with the pyridine ring. jocpr.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. sfu.ca It is particularly sensitive to non-polar bonds and can be used to characterize the vibrations of the pyridine and piperidine ring systems. jocpr.com
Table 2: Expected Characteristic Peaks in Spectroscopic Analysis
| Technique | Functional Group | Expected Wavenumber/Chemical Shift Range |
|---|---|---|
| FTIR | O-H (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) |
| N-H (Amine) | ~3300-3500 cm⁻¹ | |
| C=O (Carboxylic Acid) | ~1700-1725 cm⁻¹ | |
| C=N, C=C (Aromatic) | ~1550-1650 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | ~7.0-9.0 ppm |
| Piperidine Protons | ~1.5-4.0 ppm | |
| ¹³C NMR | Carboxyl Carbon | ~165-175 ppm |
| Aromatic Carbons | ~120-160 ppm |
Method Development for Isotope Dilution Mass Spectrometry in Research
Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold-standard quantification technique due to its high precision and accuracy. For "this compound," this would involve the synthesis of a stable isotope-labeled internal standard, such as a version containing deuterium (B1214612) (²H) or carbon-13 (¹³C) atoms.
The method development would proceed as follows:
Synthesis of Internal Standard: A stable, isotopically labeled version of the molecule (e.g., containing 4-5 deuterium atoms) would be synthesized.
Calibration: A known amount of this internal standard would be added to both calibration standards and unknown samples.
LC-MS/MS Analysis: The samples would be analyzed using an LC-MS/MS method similar to that described in section 7.1. The mass spectrometer would monitor the MRM transitions for both the unlabeled (analyte) and the labeled (internal standard) compound.
Quantification: The concentration of the analyte is determined by the ratio of the response of the analyte to the response of the internal standard. This method corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable results.
While this technique is well-established for parent compounds like nicotinic acid, its application to a specific intermediate like "this compound" would require the custom synthesis of the labeled standard.
Impurity Profiling and Stability Studies in Research Batches
Impurity profiling is critical to ensure the quality and consistency of research batches of "this compound," as impurities can affect the yield and purity of the final active pharmaceutical ingredient.
Impurity Identification: High-resolution LC-MS (LC-HRMS) would be the primary tool to detect and tentatively identify potential impurities. These could include unreacted starting materials (e.g., 6-chloronicotinic acid), by-products from side reactions, or degradation products. nih.gov The accurate mass measurement provided by HRMS allows for the determination of elemental compositions for unknown peaks.
Stability Studies: Stability studies would be conducted on research batches to understand the compound's degradation pathways. nih.gov Samples would be subjected to stress conditions such as heat, humidity, light, and acidic/basic environments. The stressed samples would then be analyzed by a stability-indicating HPLC method (typically with UV or MS detection) to quantify the parent compound and identify any major degradation products. researchgate.net This information is vital for determining appropriate storage and handling conditions.
Potential impurities could include products of oxidation, hydrolysis of the nicotinic acid moiety, or side-reactions involving the aminopiperidine group.
Strategic Research Directions and Drug Discovery Perspectives
Identification of Novel Therapeutic Targets for 6-(4-Aminopiperidin-1-yl)nicotinic Acid Scaffold
The hybrid structure of the this compound scaffold suggests a potential to engage with targets associated with both of its constituent parts. Nicotinic acid is well-known for its role in lipid metabolism and as a precursor for essential cofactors like NAD+. frontiersin.org Derivatives of nicotinic acid have been investigated for their activity as antibacterial agents and in the treatment of hyperlipidemia. researchgate.netdrugs.comnih.gov The aminopiperidine moiety is a common feature in compounds targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and other enzymes, showing utility in oncology and neurodegenerative diseases. nih.govajchem-a.comnih.gov
Given these precedents, the this compound scaffold could be explored for novel therapeutic applications by investigating its activity against the following target classes:
Kinases: The aminopiperidine group can serve as a key interaction motif for the hinge region of many kinases. For example, derivatives containing a 4-aminopiperidin-1-yl group have been investigated as inhibitors of p21 activated kinase 4 (PAK4), a protein critical for cancer progression and metastasis. nih.gov This suggests the scaffold could be optimized to target other oncologically relevant kinases.
NAD+ Synthesis Pathway Enzymes: Nicotinic acid is a substrate for NAD synthesis. The enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key target in cancer metabolism. nih.gov Derivatives of the scaffold could be designed to modulate NAMPT or other enzymes in this pathway, presenting a therapeutic strategy for neuroendocrine carcinomas and other cancers with high metabolic demands. nih.gov
GPCRs: Nicotinic acid's own receptor, GPR109A, is a target for treating dyslipidemia. nih.gov The aminopiperidine portion of the scaffold could be modified to interact with other GPCRs, such as opioid receptors, where piperidine (B6355638) derivatives have shown significant analgesic potential. tandfonline.com
Central Nervous System (CNS) Targets: 4-Aminopiperidine (B84694) analogues have demonstrated cognition-enhancing activity, suggesting potential applications in treating neurodegenerative conditions like Alzheimer's disease. nih.gov The scaffold could be explored for its ability to modulate neurotransmitter receptors or enzymes involved in cognitive function.
| Target Class | Specific Example(s) | Therapeutic Area | Rationale Based on Scaffold Moiety |
|---|---|---|---|
| Protein Kinases | p21 activated kinase 4 (PAK4) | Oncology | Aminopiperidine can interact with kinase hinge regions. nih.gov |
| Metabolic Enzymes | Nicotinamide phosphoribosyltransferase (NAMPT) | Oncology, Metabolic Disorders | Nicotinic acid is a key component of NAD+ metabolism. nih.gov |
| GPCRs | GPR109A, Opioid Receptors | Cardiovascular Disease, Pain Management | Nicotinic acid is a known GPR109A agonist; piperidines are common in opioid ligands. nih.govtandfonline.com |
| CNS Targets | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases | Aminopiperidine derivatives have shown cognition-enhancing effects. nih.govajchem-a.com |
Application in Fragment-Based Drug Discovery or De Novo Design
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target with high ligand efficiency. nih.govnih.gov The this compound scaffold can be conceptually deconstructed into its two primary fragments: nicotinic acid and 4-aminopiperidine.
In an FBDD campaign, these individual fragments or their close analogues could be identified through high-throughput screening techniques like X-ray crystallography or nuclear magnetic resonance (NMR). nih.govle.ac.uk Once a fragment is found to bind to a pocket on the target protein, its structure provides a starting point for elaboration. nih.govrsc.org The this compound structure exemplifies how two such fragments can be linked to create a larger molecule with potentially higher affinity and specificity. The nicotinic acid portion could anchor the molecule in one sub-pocket, while the aminopiperidine tail explores adjacent regions of the binding site.
Alternatively, in de novo design, computational algorithms can build novel molecules atom-by-atom or fragment-by-fragment within the three-dimensional space of a target's binding site. arxiv.org The this compound scaffold can serve as a pre-validated starting point or a key building block in such computational approaches. Reinforcement learning models could use this scaffold to generate novel derivatives optimized for binding affinity, synthetic accessibility, and other desirable drug-like properties. arxiv.org
| Fragment | Molecular Weight (g/mol) | LogP (approx.) | Potential Interactions | Role in FBDD |
|---|---|---|---|---|
| Nicotinic Acid | 123.11 | 0.36 | H-bond donor/acceptor, aromatic interactions | Anchor fragment, vector for growth |
| 4-Aminopiperidine | 100.16 | -0.5 | H-bond donor/acceptor, basic center for salt bridges | Vector for exploring solvent-exposed regions |
Future Directions in the Medicinal Chemistry of Nicotinic Acid and Aminopiperidine Derivatives
The future of medicinal chemistry involving nicotinic acid and aminopiperidine derivatives lies in creating more specific and potent therapeutic agents while minimizing off-target effects.
For nicotinic acid, research is moving beyond its lipid-lowering effects to explore its broader roles in cellular metabolism and signaling. nih.gov The development of agonists that selectively target the nicotinic acid receptor could lead to new treatments for dyslipidemia with a reduced incidence of the flushing side effect that limits the use of niacin. nih.govnih.gov Furthermore, biocatalytic and green chemistry approaches are being developed for more efficient and environmentally friendly synthesis of nicotinic acid and its derivatives. frontiersin.org
The 4-aminopiperidine moiety is recognized as a versatile scaffold in modern drug discovery. acs.org Future work will likely focus on incorporating this motif into molecules designed for complex targets, such as allosteric sites on enzymes or protein-protein interfaces. The metabolism of 4-aminopiperidines, particularly N-dealkylation by cytochrome P450 enzymes like CYP3A4, is a critical consideration in drug design. acs.org Future medicinal chemistry efforts will aim to modify the scaffold to enhance metabolic stability without compromising binding affinity.
Combining these two pharmacophores, as seen in this compound, represents a promising strategy. Future directions will involve the synthesis and screening of libraries based on this scaffold, where systematic modifications are made to both the nicotinic acid ring and the aminopiperidine group to probe structure-activity relationships (SAR) for a variety of therapeutic targets.
Computational Screening and Functional Profiling in Drug Discovery
Computational methods are indispensable for accelerating the discovery and optimization of drugs based on novel scaffolds. Virtual screening of large chemical libraries containing the this compound core can be performed using molecular docking simulations. tandfonline.com These simulations predict how different derivatives might bind to the active site of a target protein, providing estimates of binding affinity and identifying key molecular interactions. This in silico approach allows for the prioritization of a smaller, more promising set of compounds for chemical synthesis and biological testing.
Once synthesized, these prioritized compounds undergo functional profiling. This involves a tiered system of assays to confirm their biological activity.
In Vitro Biochemical Assays: These initial tests measure the direct interaction of the compound with the purified target protein (e.g., an enzyme inhibition assay or a receptor binding assay).
Cell-Based Assays: Compounds that show activity in biochemical assays are then tested in cellular models to confirm their efficacy in a more complex biological environment and to assess effects on downstream signaling pathways.
Mechanism of Action Studies: Further experiments are conducted to elucidate precisely how the compound exerts its effect, confirming that it works through the intended target.
This iterative cycle of computational design, synthesis, and functional profiling allows for the rapid optimization of the this compound scaffold from a starting hit into a potent and selective lead candidate.
| Step | Method | Objective | Outcome |
|---|---|---|---|
| 1. Virtual Screening | Molecular Docking | Identify potential binders from a virtual library of scaffold derivatives. | A ranked list of compounds based on predicted binding affinity. |
| 2. Synthesis | Organic Chemistry | Synthesize the top-ranked virtual hits. | Physical compounds for biological testing. |
| 3. Biochemical Profiling | Enzyme/Receptor Assays | Determine the potency (e.g., IC50, Ki) against the purified target. | Confirmation of direct target engagement and potency. |
| 4. Cellular Profiling | Cell-based Functional Assays | Evaluate the compound's effect in a relevant cellular context. | Data on cellular efficacy and potential toxicity. |
| 5. SAR Analysis | Computational & Experimental | Relate chemical structure to biological activity to guide the next design cycle. | Informed design of the next generation of more potent compounds. |
Q & A
Q. What are the recommended synthetic routes for 6-(4-Aminopiperidin-1-yl)nicotinic acid, and how can reaction conditions be optimized?
The synthesis of substituted nicotinic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-substituted nicotinic acids (e.g., 4-aminonicotinic acid) are synthesized via organolithium reagent additions to pyridyl-oxazolines, followed by oxidation and deprotection . For this compound, a plausible route involves coupling 4-aminopiperidine with a nicotinic acid derivative (e.g., 6-chloronicotinic acid) under basic conditions. Optimization may include factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure of intermediates and final product (e.g., verifying substitution at the 6-position of nicotinic acid and 4-position of piperidine) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation and detection of isotopic patterns .
- HPLC/UPLC : To assess purity and resolve potential regioisomers .
- X-ray Crystallography : If crystalline derivatives are available, this can provide definitive structural confirmation .
Q. What safety protocols should be followed when handling this compound in the laboratory?
While specific toxicological data for this compound may be limited, analogous piperidine derivatives require stringent precautions:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation if ingested .
Advanced Research Questions
Q. How can computational modeling guide the design of experiments for studying this compound’s reactivity or biological activity?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., charge distribution at the 4-aminopiperidine moiety) to identify reactive sites for functionalization .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to hypothesize binding modes .
- Virtual Screening : Prioritize synthetic targets by simulating ligand-receptor affinity, reducing trial-and-error experimentation .
Q. What strategies can resolve contradictions in experimental data, such as unexpected byproducts or inconsistent biological assay results?
- Systematic Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR calibration) or sample preparation .
- Cross-Validation : Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm results .
- Theoretical Frameworks : Apply reaction mechanism theories (e.g., Curtin-Hammett principles) to explain regioselectivity discrepancies .
Q. How can interdisciplinary approaches (e.g., combining chemical biology and computational chemistry) enhance research on this compound?
- Chemical Biology : Label the compound with fluorescent tags (e.g., anthracene derivatives) to track cellular uptake .
- Machine Learning : Train models on existing nicotinic acid derivatives to predict properties like solubility or metabolic stability .
- Kinetic Studies : Couple experimental rate measurements with computational transition-state modeling to elucidate reaction pathways .
Q. What methodologies are recommended for investigating the compound’s potential as a enzyme inhibitor or receptor modulator?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide structure-activity relationship (SAR) studies .
Q. How should researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR) to detect deviations in reaction parameters .
- Design of Experiments (DoE) : Use response surface methodology to optimize large-scale reaction conditions .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product .
Methodological Standards and Reporting
Q. What are the best practices for documenting and presenting data on this compound in academic publications?
Q. How can researchers ensure their work aligns with ontological and epistemological frameworks in chemical discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
